Bienvenue dans la boutique en ligne BenchChem!

Ozagrel hydrochloride

Thromboxane synthase inhibition Selectivity profiling Arachidonic acid cascade

Choose ozagrel hydrochloride for definitive TXA2 synthase inhibition in cerebrovascular research. IC50 4–11 nM with >250,000-fold selectivity over PGI2 synthase, COX, and PGE2 isomerase—clean mechanistic data without suppressing protective prostanoids. HCl salt delivers ≥45 mg/mL aqueous solubility and avoids the isomerization/dimerization degradation of the sodium salt. Polymorphic Forms I & II provide a 3.1-fold difference in elimination half-life, enabling PK-matched experimental design. Validated in rodent ischemic stroke, cerebral vasospasm, and thrombosis models. Order now for reproducible results.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
CAS No. 78712-43-3
Cat. No. B001120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzagrel hydrochloride
CAS78712-43-3
Synonyms3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid
4-(1-imidazoylmethyl)cinnamic acid
OKY 046
OKY-046
ozagrel
ozagrel, monohydrochloride
ozagrel, monohydrochloride, (E)-isomer
sodium ozagrel
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
InChIInChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
InChIKeyCWKFWBJJNNPGAM-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ozagrel Hydrochloride CAS 78712-43-3: Selective Thromboxane A2 Synthase Inhibitor for Antiplatelet and Vasodilatory Research Applications


Ozagrel hydrochloride (OKY-046 hydrochloride) is a potent and selective thromboxane A2 (TXA2) synthase inhibitor with an IC50 of 4-11 nM in rabbit and human platelet assays . It belongs to the imidazole-based class of TXA2 synthase inhibitors and is characterized by its ability to redirect arachidonic acid metabolism away from TXA2 (a potent vasoconstrictor and platelet aggregator) toward increased prostacyclin (PGI2) production, resulting in antiplatelet aggregation, vasodilation, and anti-inflammatory effects . Ozagrel hydrochloride is orally active and has been investigated for the treatment of acute ischemic stroke, cerebral vasospasm following subarachnoid hemorrhage, and asthma [1].

Why Ozagrel Hydrochloride Cannot Be Simply Substituted with Other Thromboxane Synthase Inhibitors or Salt Forms


Thromboxane A2 synthase inhibitors are not interchangeable due to significant variations in target selectivity, potency, pharmacokinetic properties, and salt-form stability. Ozagrel hydrochloride demonstrates an exceptional selectivity window (>250,000-fold for TXA2 synthase over prostacyclin synthase, cyclooxygenase, and PGE2 isomerase ) that is not uniformly shared across the class. Furthermore, the hydrochloride salt offers distinct advantages in aqueous solubility and formulation stability compared to the sodium salt, which is prone to isomerization and dimer formation during storage [1]. Polymorphic variations of ozagrel can also yield up to a 3-fold difference in elimination half-life, directly impacting in vivo efficacy duration [2]. The quantitative evidence below establishes the specific points of differentiation that justify procurement of ozagrel hydrochloride over alternative compounds.

Quantitative Differentiation Evidence for Ozagrel Hydrochloride vs. Comparator Compounds


Selectivity Profile: Ozagrel Hydrochloride vs. Off-Target Eicosanoid Pathway Enzymes

Ozagrel hydrochloride exhibits a pronounced selectivity window for thromboxane A2 (TXA2) synthase over other key enzymes in the arachidonic acid cascade. In enzyme inhibition assays, ozagrel hydrochloride demonstrates an IC50 of 4 nM for TXA2 synthase, while it does not inhibit prostacyclin (PGI2) synthase, cyclooxygenase (COX), or prostaglandin E2 (PGE2) isomerase at concentrations up to 1 mM (IC50 > 1 mM) . This represents a selectivity index of greater than 250,000-fold. In contrast, the widely used antiplatelet agent aspirin (acetylsalicylic acid) acts as a non-selective COX inhibitor, irreversibly acetylating both COX-1 and COX-2, thereby suppressing both TXA2 and PGI2 production [1]. The selective inhibition of TXA2 synthase by ozagrel hydrochloride preserves beneficial PGI2-mediated vasodilation and anti-aggregatory effects while eliminating pathological TXA2-driven vasoconstriction and platelet activation.

Thromboxane synthase inhibition Selectivity profiling Arachidonic acid cascade

Potency Advantage: Ozagrel Hydrochloride vs. Dazoxiben for Thromboxane Synthase Inhibition

In direct comparison of in vitro potency against human thromboxane synthase, ozagrel hydrochloride demonstrates superior inhibitory activity relative to the prototypical TXA2 synthase inhibitor dazoxiben. Ozagrel hydrochloride exhibits an IC50 of 4 nM for human platelet microsomal TXA2 synthase , whereas dazoxiben displays a pIC50 of 7.15, corresponding to an IC50 of 70 nM [1]. This represents an approximately 17.5-fold greater potency for ozagrel hydrochloride. Additionally, dazoxiben has been reported to inhibit TXB2 production in clotting human whole blood with an IC50 of 0.3 μg/mL (approximately 1.1 μM) , further underscoring the potency differential.

Thromboxane synthase IC50 comparison Dazoxiben

Salt Form Stability: Ozagrel Hydrochloride vs. Ozagrel Sodium in Aqueous Formulations

The choice of salt form directly impacts the stability and shelf-life of ozagrel-containing formulations. Ozagrel sodium, while water-soluble, exhibits significant stability limitations in aqueous solution. According to patent disclosures, ozagrel sodium preparations may undergo partial isomerization to cis-imidazolium methyl cinnamic acid and form ozagrel dimers or other insoluble substances during storage [1]. These degradation pathways shorten storage time, complicate transportation, and introduce potential clinical safety risks. In contrast, ozagrel hydrochloride provides high aqueous solubility (≥45 mg/mL in water at 25°C) [2] without the documented stability liabilities of the sodium salt. The hydrochloride salt form is therefore the preferred choice for injectable and other aqueous formulations requiring extended stability.

Salt form selection Aqueous stability Formulation development

Polymorph-Dependent Pharmacokinetics: Form II Ozagrel Exhibits Prolonged Half-Life vs. Form I

Ozagrel exists in multiple polymorphic forms that exhibit distinct pharmacokinetic profiles, a critical consideration for in vivo study design. In a comparative oral pharmacokinetic study in SD rats, Form I and Form II polymorphs of ozagrel showed no significant differences in maximum plasma concentration (Cmax: 32.72 ± 17.04 vs. 34.01 ± 19.13 mg/L) or area under the curve (AUC0-t: 61.14 ± 14.76 vs. 85.56 ± 18.08 mg·L⁻¹·h). However, the elimination half-life (t1/2) of Form II was substantially longer at 4.73 ± 3.00 h compared to 1.53 ± 0.51 h for Form I [1]. This approximately 3.1-fold increase in half-life for Form II indicates that the choice of polymorph can significantly extend the effective duration of action in preclinical models. Procurement of a specific polymorphic form may be necessary to achieve the desired pharmacokinetic profile for a given experimental protocol.

Polymorphism Pharmacokinetics Bioavailability

In Vivo Antithrombotic Efficacy: Ozagrel Compared to CV-4151 (Isbogrel) in Rat Thrombosis Models

While CV-4151 (isbogrel) demonstrates greater potency than ozagrel in rat thrombosis models, the comparative data establish a benchmark for ozagrel's in vivo activity. In a rat femoral vein thrombosis model induced by endothelial injury, intravenous ozagrel exhibited an ED50 of 0.066 mg/kg for therapeutic antithrombotic effect, compared to 0.026 mg/kg for CV-4151 [1]. For inhibition of blood TXA2 generation following intravenous administration, the ED50 values were 0.042 mg/kg for ozagrel and 0.0056 mg/kg for CV-4151. Following oral administration, ozagrel inhibited blood TXA2 generation with an ID50 of 0.3 mg/kg and arachidonic acid-induced platelet aggregation with an ID50 of 0.92 mg/kg [1]. In a rat middle cerebral artery thrombosis model, CV-4151 was reported to be approximately 10-fold more potent than ozagrel [2]. These data confirm that ozagrel is an effective but less potent antithrombotic agent than CV-4151, which may be advantageous in contexts where a more moderate TXA2 suppression is desired to avoid bleeding complications.

Antithrombotic In vivo efficacy Thrombosis model

Cerebrovascular Application: Ozagrel Efficacy in Ischemic Stroke Models

Ozagrel has demonstrated therapeutic effects in experimental models of cerebral ischemia that are not consistently observed with other antiplatelet agents. In a rat middle cerebral artery (MCA) thrombosis model, ozagrel (10 mg/kg, p.o.) significantly inhibited thrombotic MCA occlusion, prevented cerebral edema, and reduced neurological deficits [1]. The antiedema effects of ozagrel correlated directly with its antithrombotic effect on MCA occlusion. In contrast, aspirin (100 mg/kg, p.o.) and ticlopidine (300 mg/kg, p.o.) showed only a tendency toward inhibition of MCA thrombosis without reaching statistical significance for edema prevention [1]. Furthermore, in a separate study, ozagrel (3 mg/kg) reduced cortical infarct size and volume after middle cerebral artery ischemia-reperfusion in rats . These findings support ozagrel's specific utility in cerebrovascular applications where aspirin and ticlopidine demonstrate limited efficacy.

Cerebral ischemia Neuroprotection Stroke model

Optimal Research and Industrial Application Scenarios for Ozagrel Hydrochloride Based on Quantified Evidence


In Vitro Selective Inhibition of Thromboxane A2 Synthase Without Off-Target Effects on Prostacyclin or COX Pathways

Use ozagrel hydrochloride as the preferred tool compound for in vitro studies requiring selective TXA2 synthase inhibition. With an IC50 of 4-11 nM for TXA2 synthase and no detectable inhibition of PGI2 synthase, COX, or PGE2 isomerase at concentrations up to 1 mM, ozagrel hydrochloride enables clean interrogation of TXA2-dependent mechanisms without confounding suppression of protective prostanoid pathways . This selectivity profile is critical for experiments examining platelet aggregation, vascular tone regulation, and inflammatory mediator release where preservation of PGI2 production is essential.

In Vivo Cerebrovascular Ischemia and Stroke Research

Employ ozagrel hydrochloride in rodent models of ischemic stroke, cerebral vasospasm, and post-subarachnoid hemorrhage complications. Quantitative evidence demonstrates that ozagrel (10 mg/kg p.o.) significantly inhibits middle cerebral artery thrombosis and prevents cerebral edema in rats, whereas aspirin and ticlopidine fail to achieve significant edema prevention [1]. Additionally, ozagrel reduces cortical infarct size following ischemia-reperfusion injury . These properties make ozagrel hydrochloride the agent of choice for preclinical cerebrovascular studies, particularly those evaluating neuroprotective strategies or vasospasm interventions.

Formulation Development Requiring High Aqueous Solubility and Stability

Select ozagrel hydrochloride for injectable or aqueous formulation development due to its high water solubility (≥45 mg/mL at 25°C) and favorable stability profile compared to the sodium salt [2]. Patent disclosures indicate that ozagrel sodium undergoes isomerization to the cis-isomer and forms insoluble dimers during storage in aqueous solution, leading to shortened shelf-life and potential safety concerns [3]. The hydrochloride salt circumvents these degradation pathways, making it the superior choice for injectable, ophthalmic, or other aqueous dosage forms requiring extended stability and reproducible performance.

Pharmacokinetic and Polymorph-Dependent Exposure Studies

Utilize specific polymorphic forms of ozagrel hydrochloride for pharmacokinetic investigations requiring defined exposure profiles. Form II ozagrel exhibits a 3.1-fold longer elimination half-life (4.73 h) compared to Form I (1.53 h) in rats following oral administration [4]. Procurement of a characterized polymorphic form enables precise control over compound exposure duration, allowing researchers to match the pharmacokinetic profile to the temporal requirements of their experimental model—whether acute, short-duration studies (Form I) or protocols requiring prolonged target engagement (Form II).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ozagrel hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.